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Compound of Interest

Compound Name: N3-L-Cys(Trt)-OH (CHA)

Cat. No.: B1165765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-L-Cys(Trt)-OH (CHA), or (2R)-2-azido-3-(tritylthio)propanoic acid cyclohexylammonium

salt, is a specialized amino acid derivative designed for advanced applications in

bioconjugation and peptide chemistry.[1][2] This compound incorporates three key functional

elements: an azide group at the alpha-carbon, a trityl-protected thiol on the side chain, and a

cyclohexylammonium (CHA) salt of the carboxylic acid. This unique combination of features

makes it a valuable reagent for "click chemistry," particularly in the synthesis of complex

biomolecules such as antibody-drug conjugates (ADCs) and modified peptides.[3][4]

The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules

through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne

cycloaddition (SPAAC).[3][5] The trityl (Trt) group provides robust protection for the cysteine

thiol, preventing unwanted side reactions during synthesis, and can be readily removed under

acidic conditions. The cyclohexylammonium salt form enhances the compound's stability and

handling characteristics.

Physicochemical Properties
A comprehensive summary of the physicochemical properties of N3-L-Cys(Trt)-OH and its

cyclohexylammonium salt is provided below. These data are essential for experimental design,

including dissolution, reaction setup, and purification.
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Property Value Reference(s)

IUPAC Name
(2R)-2-azido-3-

(tritylthio)propanoic acid
[2]

Synonyms
S-Trityl-L-azidocysteine CHA

salt, N3-Cys(Trt)-OH•CHA
[2][6]

CAS Number 1286670-90-3 (for CHA salt) [2]

Molecular Formula C28H32N4O2S [5]

Molecular Weight 488.65 g/mol [5]

Appearance White to off-white powder [7]

Purity >98% [2]

Storage Conditions 2-8 °C [2]

Core Applications and Experimental Protocols
N3-L-Cys(Trt)-OH (CHA) is a cornerstone reagent for the introduction of azide functionalities

into biological molecules, enabling subsequent conjugation via click chemistry. Its primary

applications lie in solid-phase peptide synthesis (SPPS) and the construction of antibody-drug

conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)
In SPPS, N3-L-Cys(Trt)-OH (CHA) can be used to incorporate an azide-bearing cysteine

residue into a peptide sequence. This allows for the site-specific modification of the resulting

peptide with alkyne-functionalized molecules.

Experimental Protocol: Incorporation of N3-L-Cys(Trt)-OH into a Peptide Sequence via Fmoc-

SPPS

This protocol outlines the manual coupling of N3-L-Cys(Trt)-OH onto a solid support resin.

Resin Preparation: Swell the desired Fmoc-compatible resin (e.g., Rink Amide resin) in N,N-

dimethylformamide (DMF) for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting

group from the resin's free amine. Wash the resin thoroughly with DMF (3x) and

dichloromethane (DCM) (3x).

Activation and Coupling:

In a separate vessel, dissolve N3-L-Cys(Trt)-OH (3 equivalents relative to resin loading),

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) (2.9 equivalents), and 1-hydroxybenzotriazole (HOBt) (3

equivalents) in DMF.

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex

for 1-2 minutes.

Immediately add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle

agitation.

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess

reagents and byproducts.

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of

acetic anhydride and DIEA in DMF.

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino

acids in the desired peptide sequence.[8]

Logical Workflow for Peptide Synthesis

Caption: Workflow for incorporating N3-L-Cys(Trt)-OH in SPPS.

Antibody-Drug Conjugate (ADC) Development
N3-L-Cys(Trt)-OH (CHA) serves as a critical building block for ADC linkers. By incorporating

this azide-functionalized amino acid into a linker payload, it can be subsequently conjugated to

an alkyne-modified antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.benchchem.com/product/b1165765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an alkyne-

functionalized antibody.

Reagent Preparation:

Prepare a stock solution of the azide-functionalized linker-payload (synthesized

incorporating N3-L-Cys(Trt)-OH and subsequently deprotected and functionalized) in an

appropriate solvent (e.g., DMSO).

Prepare a stock solution of copper(II) sulfate (CuSO4).

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and

protect the antibody.[9][10]

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified antibody in a suitable buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Add the azide-functionalized linker-payload to the antibody solution.

In a separate tube, premix the CuSO4 and THPTA solutions.

Add the CuSO4/THPTA mixture to the antibody-linker solution.

Initiate the reaction by adding the sodium ascorbate solution.[9][10]

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The

reaction can be monitored by techniques such as HPLC or mass spectrometry.

Purification: Purify the resulting ADC using size exclusion chromatography or affinity

chromatography to remove unreacted linker-payload and other reagents.
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Caption: Generalized signaling pathway of an antibody-drug conjugate.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when

working with sensitive biological systems.[11] This method utilizes a strained alkyne, such as a

dibenzocyclooctyne (DBCO), for reaction with the azide.

Reagent Preparation:

Prepare a solution of the azide-functionalized linker-payload in a suitable buffer.

Prepare a solution of the DBCO-functionalized antibody in a compatible buffer.

Reaction Setup:

Combine the azide-functionalized linker-payload and the DBCO-functionalized antibody in

a reaction vessel.

Incubation: Incubate the mixture at room temperature or 37°C. The reaction progress can be

monitored over time (typically 1-24 hours) by analytical methods.[7][12]

Purification: Purify the ADC using standard chromatographic techniques as described for the

CuAAC protocol.

Click Chemistry Reaction Schemes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://manu56.magtech.com.cn/progchem/EN/10.7536/PC220103
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151320/
https://pubmed.ncbi.nlm.nih.gov/21661087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

R1-N3

1,4-disubstituted TriazoleR2-C≡CH

Cu(I)

R1-N3

Triazole

Strained Alkyne (e.g., DBCO)

Click to download full resolution via product page

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Conclusion
N3-L-Cys(Trt)-OH (CHA) is a highly versatile and enabling chemical tool for researchers in the

fields of peptide chemistry, bioconjugation, and drug development. Its well-defined structure,

incorporating key functional groups for click chemistry and thiol protection, allows for the

precise and efficient synthesis of complex biomolecules. The detailed protocols and conceptual

diagrams provided in this guide serve as a comprehensive resource for the effective utilization

of this important reagent in the laboratory. The continued application of N3-L-Cys(Trt)-OH
(CHA) is expected to contribute significantly to the advancement of targeted therapeutics and

other areas of chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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